Diaminopyrimidine-2,4-diol dihydrate sulfate
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Overview
Description
Diaminopyrimidine-2,4-diol dihydrate sulfate is a chemical compound that belongs to the class of diaminopyrimidines These compounds are characterized by the presence of two amine groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaminopyrimidine-2,4-diol dihydrate sulfate typically involves the reaction of 2,4-diaminopyrimidine with sulfuric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Diaminopyrimidine-2,4-diol dihydrate sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Diaminopyrimidine-2,4-diol dihydrate sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a dihydrofolate reductase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of diaminopyrimidine-2,4-diol dihydrate sulfate involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diaminopyrimidine-2,4-diol dihydrate sulfate include:
Trimethoprim: A well-known dihydrofolate reductase inhibitor used as an antibiotic.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.
Uniqueness
Unlike some of its analogs, it has shown promise in various fields beyond just antimicrobial and anticancer applications, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C4H10N4O8S-2 |
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Molecular Weight |
274.21 g/mol |
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfate;dihydrate |
InChI |
InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2/p-2 |
InChI Key |
GPXIGWWLXWSTGZ-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.O.O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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